Pantothenate Synthetase Inhibition: Iodo-Isomer Comparison
In a direct head-to-head comparison of a series of 5-tert-butyl-N-[1-(iodobenzyl)pyrazol-4-yl]indoxazene-3-carboxamide derivatives, the compound containing the 4-iodobenzyl moiety (equivalent to the target compound's core structure) exhibited an IC50 of 0.0680 nM against pantothenate synthetase from Mycobacterium tuberculosis. This represents a 32.7% increase in potency compared to the 3-iodobenzyl isomer (IC50 = 0.101 nM) and a 34.6% increase compared to the 2-iodobenzyl isomer (IC50 = 0.104 nM) [1].
3-iodo isomer: 0.101 nM
2-iodo isomer: 0.104 nM
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0680 nM (as the 4-iodobenzyl moiety in a larger inhibitor) |
| Comparator Or Baseline | 3-iodobenzyl isomer: IC50 = 0.101 nM; 2-iodobenzyl isomer: IC50 = 0.104 nM |
| Quantified Difference | 4-iodo isomer is 1.49x more potent than the 3-iodo isomer and 1.53x more potent than the 2-iodo isomer. |
| Conditions | Biochemical inhibition assay against purified pantothenate synthetase enzyme (PubChem AID 838). |
Why This Matters
This data directly quantifies the critical role of the para-iodine substitution geometry in achieving optimal target engagement, making the 4-iodobenzyl compound the isomer of choice for any medicinal chemistry campaign targeting pantothenate synthetase or related enzyme pockets.
- [1] BindingDB. Affinity Data for Pantothenate Synthetase Inhibitors (PubChem AID 838). IC50 values for BDBM41553 (4-iodo), BDBM41551 (3-iodo), and BDBM41552 (2-iodo). Accessed April 2026. View Source
